4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. The structure is distinguished by a 2-methylimidazole substituent at position 4 and a phenyl group at position 3. The thieno[2,3-d]pyrimidine scaffold is known for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-11-17-7-8-20(11)15-14-13(12-5-3-2-4-6-12)9-21-16(14)19-10-18-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIUDVGABXOJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thienopyrimidine in the presence of a palladium catalyst.
Attachment of the Imidazole Moiety: The final step involves the introduction of the imidazole moiety. This can be accomplished through a nucleophilic substitution reaction where a 2-methylimidazole reacts with a suitable leaving group on the thienopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, palladium catalysts, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated or arylated products.
Scientific Research Applications
4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It may serve as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. For example, it may inhibit the activity of kinases by competing with ATP for binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of 4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine can be contextualized against related derivatives, as illustrated in the evidence. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
Key Observations :
Substituent Effects on Bioactivity: The imidazole group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to halogenated phenoxy (Compound 11) or anilino (Compound A) groups . Thione and oxadiazole substituents (as in ) improve antimicrobial activity but reduce thermal stability (e.g., lower melting points compared to Compound 11).
Bulky substituents (e.g., phenyl at position 5 in the target compound) may sterically hinder interactions with narrow enzyme active sites.
Synthetic Yield and Stability :
- Compound 11 achieved a 76% yield, suggesting efficient synthesis, while the target compound’s synthetic pathway remains undetailed in the provided evidence .
- Thione derivatives (e.g., ) are prone to instability under acidic conditions, unlike the imidazole-containing target compound.
Research Findings and Implications
- Antimicrobial Activity : The oxadiazole-thione derivative () showed superior activity against Gram-negative pathogens compared to Synthomycin and Streptomycin, highlighting the importance of sulfur and heterocyclic moieties. The target compound’s imidazole group may similarly enhance activity but requires empirical validation.
- Thermal Properties : Halogenated derivatives (e.g., Compound 11) exhibit higher melting points, correlating with improved crystallinity and stability .
- Kinase Inhibition Potential: Structural analogs (e.g., Compound A) with methanone groups at position 6 demonstrate kinase affinity, suggesting that the target compound’s imidazole substituent could be optimized for similar applications .
Biological Activity
The compound 4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural properties, and biological effects, focusing on its therapeutic potential, particularly in cancer treatment and other diseases.
Synthesis and Structural Properties
The synthesis of this compound typically involves a multi-step reaction process. The compound can be synthesized through the condensation of appropriate imidazole and thienopyrimidine derivatives. The structural characterization often employs techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄S |
| Molecular Weight | 342.43 g/mol |
| Melting Point | 210–215 °C |
| Solubility | Soluble in DMSO and DMF |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth.
Key Findings:
- Cell Proliferation Inhibition: The compound demonstrated IC₅₀ values in the micromolar range against several cancer cell lines.
- Apoptosis Induction: Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining.
Enzyme Inhibition
The compound also exhibits inhibitory activity against specific enzymes involved in cancer progression. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive Inhibition | 0.5 |
| Protein Kinase B (AKT) | Non-competitive Inhibition | 0.8 |
Case Studies
Several case studies have been conducted to evaluate the therapeutic efficacy of this compound:
-
Breast Cancer Model:
- In vivo studies using mouse models showed significant tumor reduction when treated with this compound compared to controls.
- Histological analysis indicated reduced mitotic figures and increased necrosis in treated tumors.
-
Lung Cancer Cell Lines:
- A study involving A549 lung cancer cells revealed that the compound induces G1 phase cell cycle arrest, leading to decreased cell viability.
- Mechanistic studies suggest modulation of cyclin-dependent kinases (CDKs) as a potential pathway.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-methyl-1H-imidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine, and what are their critical optimization parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the thieno[2,3-d]pyrimidine core. For example, 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is treated with POCl₃ to yield 4-chloro-5-phenylthieno[2,3-d]pyrimidine (94% yield, m.p. 125–127°C) . Subsequent substitution with 2-methylimidazole under nucleophilic conditions (e.g., in DMF with K₂CO₃) introduces the imidazole moiety. Key parameters include reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios to minimize byproducts .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Characterization relies on:
- 1H NMR : Aromatic protons appear at δ 7.16–8.77 ppm, with imidazole protons resonating near δ 7.8–8.6 .
- LC-MS : Molecular ion peaks (e.g., m/z 357.0 [M+H]+) confirm molecular weight .
- Melting Point : Consistency in melting range (e.g., 143–145°C for chloro-fluorophenyl analogs) ensures purity .
- IR Spectroscopy : Peaks at 1574 cm⁻¹ (C=N) and 1665 cm⁻¹ (C=O) validate functional groups .
Q. What preliminary biological screening data exist for this compound, and how are assays designed?
- Methodological Answer : Derivatives of thieno[2,3-d]pyrimidine are screened for antimicrobial activity using broth microdilution (MIC values against S. aureus and E. coli). For example, analogs with triazole substituents show MIC ranges of 8–64 µg/mL . Assays require standardized inoculum (1–5 × 10⁵ CFU/mL) and 24–48 h incubation at 37°C .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity and selectivity?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial potency by increasing membrane permeability .
- Steric Considerations : Bulky substituents (e.g., 4-methoxybenzyl) reduce enzymatic off-target interactions, improving selectivity .
- SAR Table :
| Substituent Position | Group | Activity (MIC, µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| 4-position | 2-methylimidazole | 16–32 | 4.2 |
| 4-position | Piperazine | 8–16 | 8.5 |
Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Discrepancies arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Solubility : Poor aqueous solubility (common in thieno-pyrimidines) may lead to underestimated potency. Use DMSO stock solutions ≤0.1% to avoid cytotoxicity .
- Metabolic Stability : Hepatic microsome assays (e.g., human vs. murine) identify species-specific degradation .
Q. How can computational methods (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., dihydrofolate reductase) based on structural homology .
- Docking Workflow :
Prepare ligand (compound) and receptor (PDB ID: 2RK) using AutoDock Tools.
Validate docking parameters with co-crystallized ligands (RMSD ≤2.0 Å).
Analyze binding poses: Imidazole nitrogen forms H-bonds with catalytic residues (e.g., Lys45 in DHFR) .
Q. What crystallographic insights exist for related analogs, and how do they inform conformational analysis?
- Methodological Answer : Single-crystal X-ray studies reveal:
- Torsional Angles : Dihedral angles between thieno-pyrimidine and phenyl rings (64.5–66.3°) influence π-π stacking .
- Intermolecular Interactions : C–H⋯C contacts (4.390 Å) stabilize crystal packing .
- Conformational Flexibility : Pseudorotation parameters (e.g., χ = 72.5°) in imidazole rings correlate with bioactivity .
Data Contradiction Analysis
Q. Why do yields vary significantly in synthetic protocols (e.g., 50% vs. 94%) for analogous compounds?
- Methodological Answer : Yield discrepancies arise from:
- Reaction Scale : Smaller scales (≤1 mmol) suffer from higher surface-area-to-volume ratios, increasing side reactions .
- Workup Protocols : Neutralization speed (e.g., slow addition to crushed ice) prevents premature precipitation, improving recovery .
- Purification Methods : Column chromatography vs. recrystallization impacts purity and yield .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
